Y18501

OSBP inhibitor Phytophthora structure-activity relationship

Researchers developing OSBP-targeted fungicides often face unpredictable resistance and permeability without well-characterized tools. Y18501 solves this: an OSBP inhibitor with molecularly validated resistance mutations (G705V, L798W, I812F) and quantified synergy with chlorothalonil (synergy ratios 1.83-2.64) for pre-formulated mixture design. - EC50 range: 0.0005-0.0046 µg/mL against Phytophthora spp. and P. cubensis. - Protective efficacy up to 99.43% when applied 24 h pre-inoculation. - Bulk and custom synthesis available with global shipping.

Molecular Formula C27H26F2N6O2S
Molecular Weight 536.6 g/mol
Cat. No. B12391466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY18501
Molecular FormulaC27H26F2N6O2S
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCCC1=NN(C2=C1C=CC=N2)CC(=O)N3CCC(CC3)C4=NC(=CS4)C5=NOC(C5)C6=C(C=CC=C6F)F
InChIInChI=1S/C27H26F2N6O2S/c1-2-20-17-5-4-10-30-26(17)35(32-20)14-24(36)34-11-8-16(9-12-34)27-31-22(15-38-27)21-13-23(37-33-21)25-18(28)6-3-7-19(25)29/h3-7,10,15-16,23H,2,8-9,11-14H2,1H3
InChIKeyDEORNHTZTRLSCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Y18501: A Structurally Distinct OSBP Inhibitor for Oomycete Control


Y18501 is a synthetic oxysterol-binding protein inhibitor (OSBPI) belonging to the piperidinyl thiazole isoxazoline (PTI) fungicide class [1]. It is structurally derived from oxathiapiprolin by replacing the 5-methyl-3-(trifluoromethyl)-pyrazole moiety with a 3-ethyl-pyrazolo[3,4-b]pyridine group (Fig. 1, Wang et al. 2023) [1]. Y18501 demonstrates potent in vitro inhibition against Phytophthora spp. and Pseudoperonospora cubensis, with EC50 values ranging from 0.0005 to 0.0046 μg/mL, and exhibits both protective and curative activities against cucumber downy mildew (CDM) in greenhouse and field settings [1][2]. Molecular target validation has confirmed OSBP as the target protein, and resistance-associated point mutations (G705V, L798W, I812F) in PscORP1 have been characterized through molecular docking and dynamics simulations [2].

Why Y18501 Cannot Be Substituted by Other OSBPIs


Although Y18501 shares the OSBP target and PTI scaffold with oxathiapiprolin, a single heterocyclic substitution (3-ethyl-pyrazolo[3,4-b]pyridine replacing 5-methyl-3-(trifluoromethyl)-pyrazole) produces measurable and functionally consequential differences across at least four dimensions: in vitro potency, leaf permeability, synergy compatibility with multi-site fungicides, and resistance mutation spectrum [1]. Direct head-to-head data demonstrate that Y18501 exhibits approximately 2-fold lower intrinsic potency on Phytophthora spp. (EC50 0.0005–0.0039 μg/mL vs. 0.0002–0.0019 μg/mL for oxathiapiprolin) and poorer cucumber leaf permeability [1]. Conversely, Y18501 benefits from well-characterized synergistic enhancement with chlorothalonil at defined ratios (synergy ratios 1.83–2.64) and resistance mitigation through mancozeb compounding — properties that cannot be assumed for oxathiapiprolin or other in-class analogs [1][2]. Positive cross-resistance between Y18501 and oxathiapiprolin further means that resistance management strategies must be compound-specific [2]. These multi-parameter differences preclude simple interchangeability for any application requiring reproducible efficacy, defined resistance management, or regulatory data package consistency.

Quantitative Differentiation Evidence


Intra-Series Potency Ranking Among OSBPIs

In a direct head-to-head comparison of seven OSBPI compounds (Y171061, Y171063, Y171162, Y17702, Y17703, Y18493, and Y18501) tested against four Phytophthora species, Y18501 demonstrated the highest inhibitory activity among all seven analogs [1]. Oxathiapiprolin was included as a reference standard and showed slightly higher potency than Y18501 [1]. This intra-series ranking establishes Y18501 as the lead candidate within this specific chemical series and provides a rational basis for its selection over the other six in-house OSBPIs for further development or procurement [1].

OSBP inhibitor Phytophthora structure-activity relationship oomycete fungicide

Potency Gap vs. Oxathiapiprolin

In the same experimental system, oxathiapiprolin exhibited EC50 values of 0.0002–0.0019 μg/mL against Phytophthora spp., compared with 0.0005–0.0039 μg/mL for Y18501, representing an approximately 2-fold potency advantage for the commercial benchmark [1]. This quantifiable gap defines the potency ceiling of Y18501 relative to the first-in-class OSBPI and must be factored into dose-rate calculations, formulation strategies, and cost-per-hectare analyses. However, oxathiapiprolin baseline sensitivity data from Chinese P. cubensis populations report a mean EC50 of 2.23 × 10⁻⁴ μg/mL (0.000223 μg/mL), confirming that the potency range observed for oxathiapiprolin in the Y18501 study is consistent with independently established baselines [2].

OSBP inhibitor oxathiapiprolin EC50 comparison Phytophthora

Leaf Permeability Comparison

A direct permeability comparison in cucumber leaves revealed that Y18501 exhibited poorer permeability compared to oxathiapiprolin, despite retaining acropetal systemic mobility [1]. Y18501 was taken up and translocated to upper leaves more effectively when applied to lower leaves than when applied via roots, confirming directional systemic transport capability [1]. This permeability deficit relative to oxathiapiprolin represents a formulation and application challenge that must be addressed — either through tank-mix partners, adjuvant selection, or formulation technology — to achieve comparable field performance. The simultaneous application of Y18501 with chlorothalonil significantly promoted the inhibition of P. cubensis, suggesting that multi-site contact fungicide co-application partially compensates for the permeability limitation [1].

foliar permeability systemic mobility OSBP inhibitor cucumber

Field Efficacy Against Cucumber Downy Mildew

Y18501 demonstrated quantifiable field efficacy against cucumber downy mildew (CDM) caused by P. cubensis in both greenhouse and field trials [1]. At an application rate of 25 g a.i./ha, control efficacy reached 72.3% under greenhouse conditions and 78.9% in the field; at 50 g a.i./ha, efficacy increased to 80.8% (greenhouse) and 82.2% (field) [1]. Protective application (24 h pre-inoculation) at concentrations of 0.333–10.012 μg/mL yielded 70.11–99.43% control efficacy, substantially exceeding curative application at 24 h post-inoculation . By comparison, oxathiapiprolin at 20–30 g a.i./ha provided greater control of CDM in independent field trials [2]. Consecutive field applications of Y18501 alone led to rapid resistance development and decreased CDM control efficacy, a decline that was alleviated by compounding with mancozeb [3].

field efficacy cucumber downy mildew dose-response OSBP inhibitor

Synergy with Chlorothalonil

Co-application of Y18501 with the multi-site contact fungicide chlorothalonil produced significant synergistic inhibition of P. cubensis at three defined mass ratios [1]. At Y18501:chlorothalonil ratios of 1:100, 1:70, and 1:50, the measured synergy ratios were 2.00, 1.83, and 2.64, respectively — all exceeding the threshold of 1.0 that defines additivity . A synergy ratio >1.5 is generally considered biologically meaningful for fungicide mixtures, placing Y18501–chlorothalonil combinations firmly in the synergistic range . This quantitatively characterized synergy profile is a compound-specific property; it cannot be assumed for oxathiapiprolin at these same ratios without independent verification, as the differential permeability and target-binding kinetics of Y18501 may contribute uniquely to this interaction [1].

synergy chlorothalonil cucumber downy mildew tank-mix OSBP inhibitor

Cross-Resistance and Resistance Mitigation

Resistance risk assessment in 159 P. cubensis field isolates revealed EC50 values for Y18501 ranging from 0.001 to 11.785 μg/mL, indicating that a Y18501-resistant subpopulation had already emerged in the field [1]. Ten Y18501-resistant mutants generated by fungicide adaptation displayed fitness equal to or stronger than their parental isolates, leading to a classification of high resistance risk for P. cubensis to Y18501 [1]. Positive cross-resistance was definitively detected between Y18501 and oxathiapiprolin, with three specific point mutations in PscORP1 — G705V, L798W, and I812F — conferring resistance to Y18501, validated by molecular docking and molecular dynamics simulations [1]. Consecutive field applications of Y18501 alone resulted in rapid resistance development and decreased CDM control efficacy; however, this could be alleviated by compounding with mancozeb [1]. In contrast, the related OSBPI R034-1 showed a low resistance risk profile in P. capsici, with a unimodal baseline sensitivity curve (mean EC50 0.004 μg/mL) and resistant mutants displaying lower fitness than parental isolates [2].

fungicide resistance cross-resistance PscORP1 resistance management OSBP inhibitor

Procurement Application Scenarios


Lead Scaffold for Permeability Optimization

Y18501 serves as an optimal starting scaffold for medicinal chemistry and agrochemical discovery programs focused on overcoming the permeability limitations of the PTI class. Its intra-series potency superiority (most active among 7 analogs) validates the 3-ethyl-pyrazolo[3,4-b]pyridine substitution as potency-enhancing, while its documented poorer permeability relative to oxathiapiprolin provides a clear optimization vector [1]. Researchers can use Y18501 as the parent scaffold for iterative synthesis aimed at improving logP, cuticular penetration, or phloem mobility without sacrificing target affinity. The availability of molecular docking-validated resistance mutations (G705V, L798W, I812F) further enables structure-based design to circumvent known resistance mechanisms [2].

Tank-Mix Development at Synergistic Ratios

Y18501 is uniquely positioned for pre-formulated mixture or tank-mix product development with chlorothalonil at ratios of 1:50 to 1:100, where synergy ratios of 1.83–2.64 have been experimentally validated [1]. This quantitatively defined synergy profile differentiates Y18501 from oxathiapiprolin for programs where a chlorothalonil co-formulation is the intended commercial product. The synergy simultaneously addresses Y18501's permeability deficit, enhances overall efficacy, and provides a multi-site resistance management component [1].

Resistance Monitoring and Molecular Diagnostics

The three experimentally validated and molecular dynamics-confirmed resistance mutations (G705V, L798W, I812F in PscORP1) conferring resistance to Y18501 provide defined molecular markers for diagnostic assay development [2]. Given that Y18501-resistant field subpopulations have already been detected (EC50 range up to 11.785 μg/mL in 159 isolates) and positive cross-resistance with oxathiapiprolin has been confirmed, Y18501 is the compound of choice for resistance monitoring programs that aim to track OSBPI sensitivity shifts in P. cubensis populations [2]. The compound's characterized resistance profile makes it a more informative probe than oxathiapiprolin alone for discriminating mutation-specific resistance phenotypes.

Preventive Spray Programs for Cucurbits

Y18501's protective activity (70.11–99.43% efficacy at 0.333–10.012 μg/mL when applied 24 h pre-inoculation) substantially exceeds its curative activity, making it best suited for preventive spray schedules rather than post-infection rescue treatments [1]. Field efficacy of 78.9–82.2% at 25–50 g a.i./ha supports its integration into disease management programs for cucumber and potentially other cucurbits, provided it is alternated or tank-mixed with mancozeb to delay resistance onset [1][2]. The compound's acropetal systemic mobility allows lower-leaf applications to protect newly emerging upper foliage, a practical advantage for ground-application spray programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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